N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a chromeno[4,3-b]pyridine core fused with a benzamide moiety substituted with a trifluoromethyl (-CF₃) group. Such modifications are often employed in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets .
The trifluoromethyl group is a critical structural feature, as it influences physicochemical properties such as solubility, partition coefficient (logP), and bioavailability. Computational studies on related chromeno-pyrimidine derivatives suggest that such compounds exhibit drug-like properties, including adherence to Lipinski’s Rule of Five, which predicts oral bioavailability .
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c1-11-9-16(26-19(27)12-5-4-6-13(10-12)21(22,23)24)25-18-14-7-2-3-8-15(14)29-20(28)17(11)18/h2-10H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLYLSLAVYPHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[4,3-b]pyridine core through cyclization reactions. This is followed by the introduction of the trifluoromethyl benzamide group via amide bond formation. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and amide bond formation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide with structurally or functionally related compounds, based on available evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations: Chromeno[4,3-b]pyridine (target compound) vs. chromeno[4,3-d]pyrimidine (): The pyridine vs. pyrimidine core alters electron distribution and hydrogen-bonding capacity, impacting target selectivity . Benzoxazine-piperazine hybrids () exhibit larger molecular weights and distinct binding profiles compared to chromeno-pyridine derivatives .
The 4-(2,5-dioxopyrrolidin-1-yl)benzamide substituent () introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the trifluoromethyl analog .
Bioavailability Predictions: Computational models suggest that chromeno-pyridine/ pyrimidine derivatives generally comply with drug-likeness criteria. However, the higher molecular weight of the benzoxazine-piperazine hybrid () may limit its oral bioavailability .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., trifluoromethyl or piperidinyl groups) are more synthetically tractable than those requiring multi-step functionalization (e.g., dioxopyrrolidinyl groups) .
Biological Activity
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chromenopyridine core fused with a trifluoromethyl-substituted benzamide. This unique structure contributes to its biological activities, particularly through the presence of the trifluoromethyl group, which enhances metabolic stability and lipid solubility, thereby improving membrane permeability .
This compound exerts its biological effects through interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer cell proliferation. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation and tumorigenesis .
- Antioxidant Activity : Studies indicate that it possesses free radical scavenging properties, contributing to its protective effects against oxidative stress-related diseases .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against breast cancer cells (MCF-7), with IC50 values suggesting potent anticancer properties. The presence of the trifluoromethyl group appears to enhance this activity by facilitating stronger interactions with tumor-associated proteins .
Antibacterial and Anti-inflammatory Effects
The compound has also been studied for its antibacterial properties. It exhibits inhibitory effects against bacterial enzymes, which could position it as a candidate for developing new antibacterial agents. Furthermore, its anti-inflammatory activity is attributed to the modulation of inflammatory cytokines and pathways, making it a potential therapeutic agent for inflammatory diseases .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of related compounds within the chromenopyridine family:
These findings suggest a promising avenue for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
